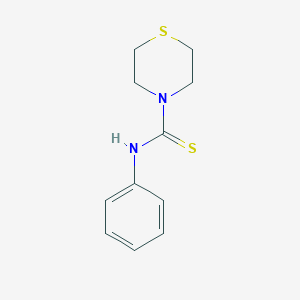
N-phenylthiomorpholine-4-carbothioamide
Description
N-Phenylthiomorpholine-4-carbothioamide (CAS: 15093-54-6) is a heterocyclic compound featuring a morpholine ring substituted with a phenyl group and a carbothioamide functional group. Its molecular formula is C₁₁H₁₄N₂OS, with an average molecular mass of 222.306 g/mol and a monoisotopic mass of 222.082684 g/mol . This compound is structurally characterized by a six-membered morpholine ring (containing one oxygen atom) linked to a phenyl group via a thioamide bond. It has been referenced under multiple synonyms, including N-phenyl-4-morpholinecarbothioamide and morpholine-4-carbothioic acid phenylamide .
Properties
Molecular Formula |
C11H14N2S2 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
N-phenylthiomorpholine-4-carbothioamide |
InChI |
InChI=1S/C11H14N2S2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) |
InChI Key |
PCUGGIIUXSDCEJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C1CSCCN1C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The substitution of oxygen with sulfur in the carbothioamide group (vs.
Core Structure Differences : Unlike 3-chloro-N-phenyl-phthalimide (an aromatic imide with a rigid planar structure), this compound features a flexible morpholine ring, which may improve solubility and pharmacokinetic properties .
Pharmacological Potential: Pyrazole-carbothioamides (e.g., ) are often explored for antimalarial and antimicrobial activities, suggesting that this compound may share similar biological targets due to its thioamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


